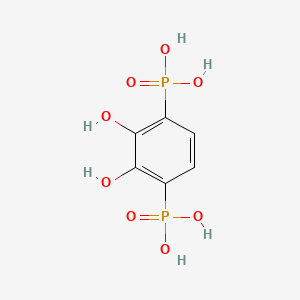
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is an organic compound characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid typically involves the reaction of a phenol derivative with a phosphonating agent. One common method is the reaction of 2,3-dihydroxyphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Applications De Recherche Scientifique
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone disease treatments.
Mécanisme D'action
The mechanism of action of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonic acid groups can chelate metal ions, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
- (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- (2,3-Dihydroxy-1,4-benzenediphosphonic acid)
Comparison: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is unique due to the specific positioning of its hydroxyl and phosphonic acid groups on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid has different reactivity due to the position of the hydroxyl groups, which can influence its interaction with enzymes and other molecular targets .
Propriétés
Formule moléculaire |
C6H8O8P2 |
|---|---|
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
(2,3-dihydroxy-4-phosphonophenyl)phosphonic acid |
InChI |
InChI=1S/C6H8O8P2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
QYXKUSUCLNSBKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1P(=O)(O)O)O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


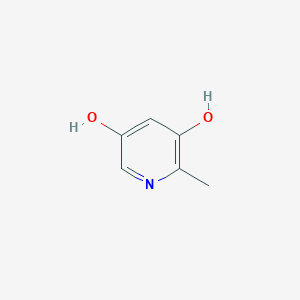

![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)


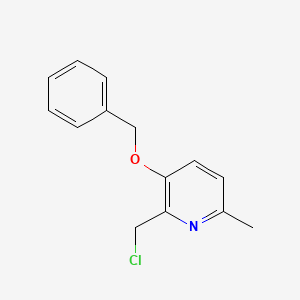

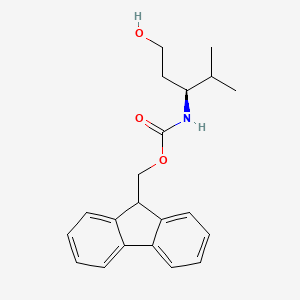

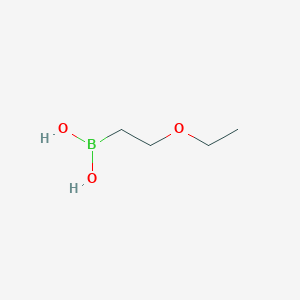
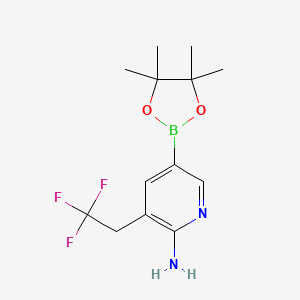
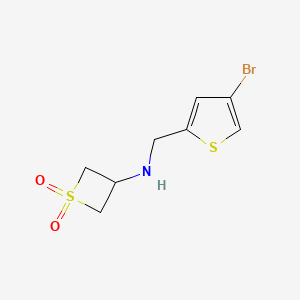
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
